2-(2-bromo-4-methoxyphenoxy)-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo and methoxy group attached to a phenoxy ring, and a hydrazide group linked to a phenyl ring through a prop-2-en-1-yloxy bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-bromo-4-methoxyphenol, which is then reacted with 4-(prop-2-en-1-yloxy)benzaldehyde under specific conditions to form the intermediate compound. This intermediate is then subjected to hydrazide formation through a reaction with acetohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated products.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methoxyphenoxy benzyl ether: Similar structure but lacks the hydrazide group.
4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar functional groups but different overall structure.
Uniqueness
2-(2-bromo-4-methoxyphenoxy)-N’-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide is unique due to its combination of bromo, methoxy, and hydrazide groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19BrN2O4 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19BrN2O4/c1-3-10-25-15-6-4-14(5-7-15)12-21-22-19(23)13-26-18-9-8-16(24-2)11-17(18)20/h3-9,11-12H,1,10,13H2,2H3,(H,22,23)/b21-12+ |
InChI Key |
ZILJILYARZBKND-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC=C)Br |
Origin of Product |
United States |
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